

Co-crystallization of Hsd17B13 with Small Molecule Inhibitors: Application Notes and Protocols

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Compound of Interest

Compound Name: *Hsd17B13-IN-69*

Cat. No.: *B12367457*

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This document provides detailed application notes and protocols for the co-crystallization of the human 17 β -hydroxysteroid dehydrogenase type 13 (Hsd17B13) protein with small molecule inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals working on the structural biology and drug discovery of Hsd17B13, a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other liver diseases.

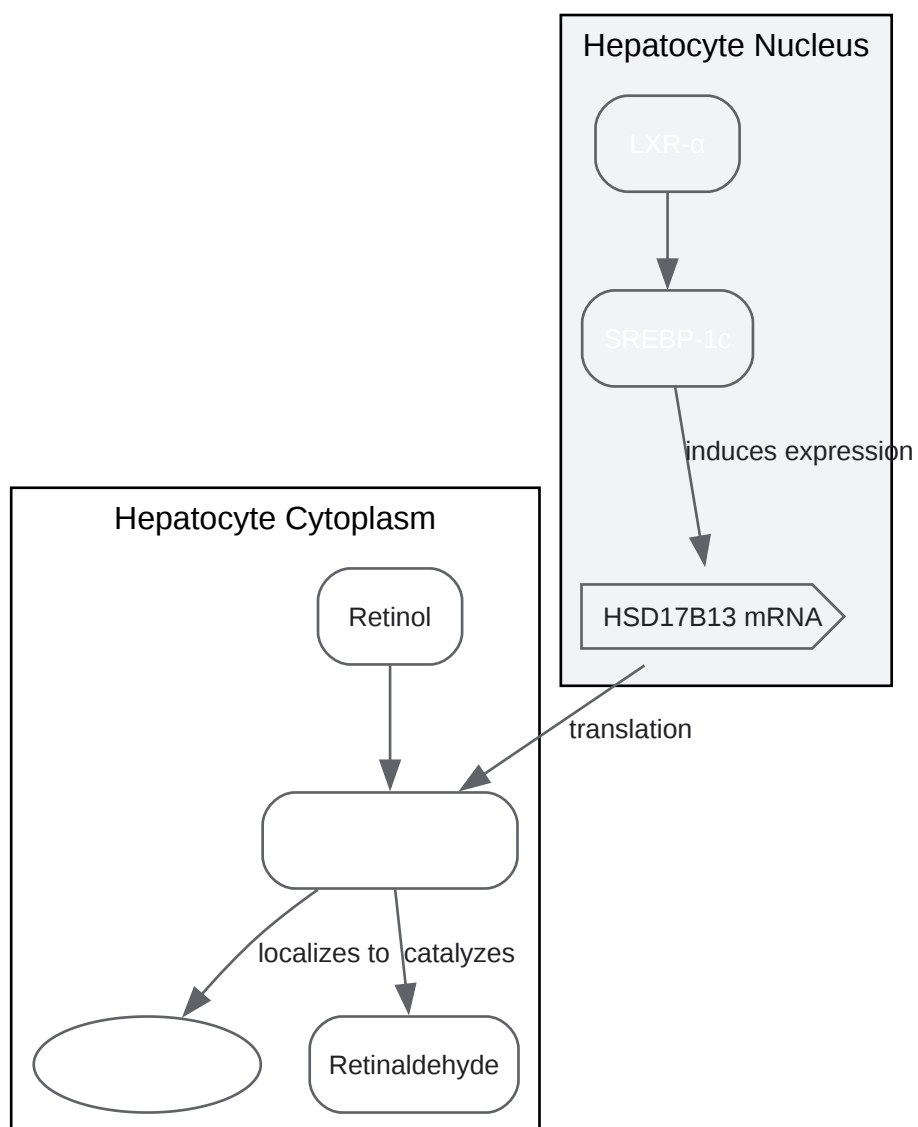
Introduction

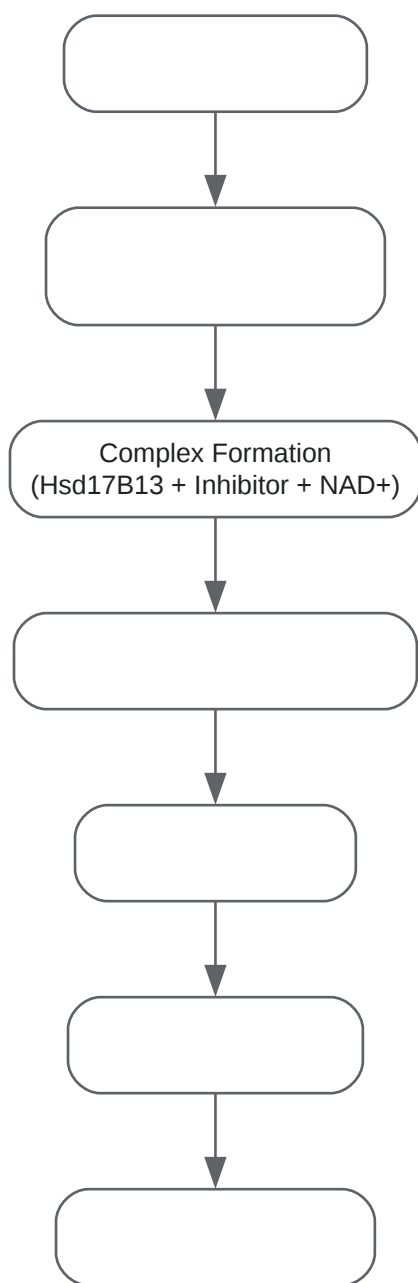
17 β -hydroxysteroid dehydrogenase type 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.^{[1][2]} Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.^{[1][3][4]} This makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions. Structural elucidation of Hsd17B13 in complex with potent and selective inhibitors is crucial for structure-based drug design and the development of novel therapeutics.

This document outlines the key steps for obtaining high-resolution crystal structures of Hsd17B13 co-crystallized with small molecule inhibitors, drawing from successful strategies reported in the literature.^{[5][6][7]}

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed role of Hsd17B13 in NAFLD pathogenesis and a general workflow for the co-crystallization of Hsd17B13 with an inhibitor.





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